

# Lingdolinurad's Mechanism of Action on URAT1: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Lingdolinurad*

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## Executive Summary

**Lingdolinurad** (ABP-671) is a novel, orally administered, selective URAT1 (Urate Transporter 1) inhibitor in late-stage clinical development for the treatment of hyperuricemia in patients with gout. Developed by Atom Therapeutics, **lingdolinurad** has demonstrated significant efficacy in lowering serum uric acid (sUA) levels by potently inhibiting the URAT1 transporter located in the proximal tubules of the kidneys. This inhibition leads to increased urinary excretion of uric acid, thereby addressing the root cause of hyperuricemia in the majority of gout patients. Preclinical and clinical studies have highlighted its potent inhibitory activity, favorable safety profile, and promising clinical outcomes, positioning it as a potential best-in-class therapeutic option. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and clinical performance of **lingdolinurad**.

## Introduction to URAT1 and its Role in Gout

Gout is a metabolic disorder characterized by hyperuricemia, the accumulation of uric acid in the blood, which can lead to the deposition of monosodium urate crystals in joints and soft tissues, causing painful inflammatory arthritis.[1] The kidneys play a crucial role in maintaining uric acid homeostasis, with the majority of filtered urate being reabsorbed in the proximal tubules.[2][3] URAT1, encoded by the SLC22A12 gene, is a key transporter protein situated on the apical membrane of renal proximal tubular cells responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2][4] In many individuals with gout, an

underexcretion of uric acid due to the overactivity of transporters like URAT1 is the primary cause of hyperuricemia. Therefore, inhibiting URAT1 is a primary therapeutic strategy for increasing uricosuria and lowering sUA levels.

## Molecular Mechanism of Lingdolinurad Action on URAT1

**Lingdolinurad** exerts its therapeutic effect by directly binding to and inhibiting the function of the URAT1 transporter.

### Potent and Selective Inhibition of URAT1

In vitro studies have demonstrated that **lingdolinurad** is a potent inhibitor of URAT1. A key study utilizing a humanized rat URAT1 construct (URAT1EM) reported a half-maximal inhibitory concentration (IC50) for **lingdolinurad**, providing a quantitative measure of its potency.

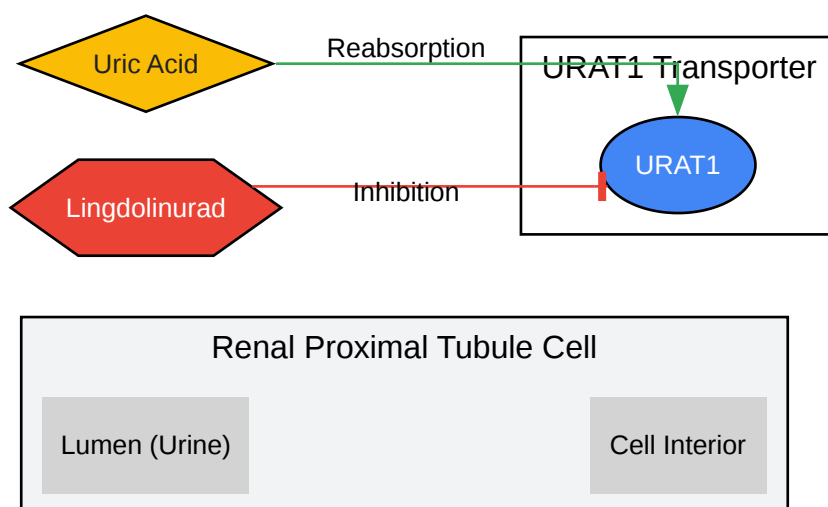
Compound	IC50 (nM) on URAT1EM
Lingdolinurad	70
Benzbromarone	425
Verinurad	150

Data sourced from JACS Au, 2025.

### Structural Basis of URAT1 Inhibition

Recent advancements in structural biology have elucidated the precise mechanism by which **lingdolinurad** interacts with URAT1. Cryo-electron microscopy (cryo-EM) studies of a humanized rat URAT1 in complex with **lingdolinurad** have revealed that the inhibitor binds within the central cavity of the transporter.<sup>[5]</sup> This binding event locks URAT1 in an inward-facing conformation, thereby preventing the translocation of uric acid across the cell membrane.<sup>[5]</sup>

The following diagram illustrates the binding of **lingdolinurad** to the central cavity of the URAT1 transporter, leading to the inhibition of uric acid reabsorption.



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Caption: **Lingdolinurad** competitively inhibits uric acid reabsorption by binding to the URAT1 transporter.

## Experimental Protocols

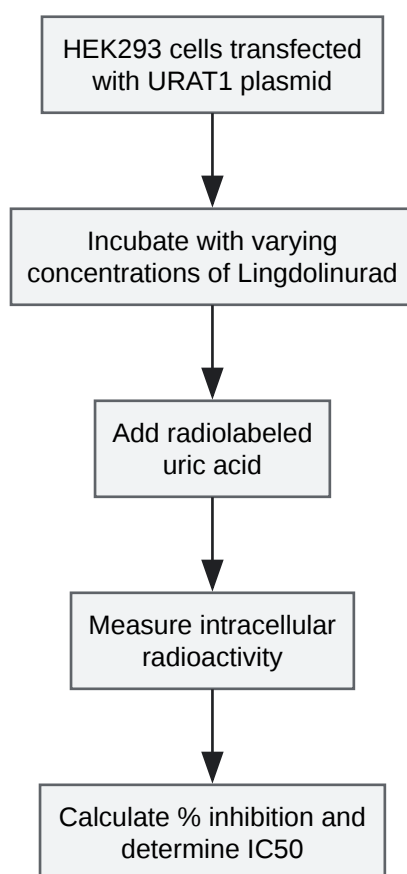
### In Vitro URAT1 Inhibition Assay (Urate Transport Assay)

The potency of **lingdolinurad** against URAT1 was determined using a cell-based urate transport assay. The general protocol is as follows:

- **Cell Culture and Transfection:** Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human URAT1 transporter. A control group is transfected with an empty vector.
- **Compound Incubation:** The transfected cells are incubated with varying concentrations of **lingdolinurad** or other URAT1 inhibitors for a specified period.
- **Urate Uptake:** A solution containing radiolabeled uric acid (e.g.,  $^{14}\text{C}$ -uric acid) is added to the cells, and uptake is allowed to proceed for a defined time.
- **Cell Lysis and Scintillation Counting:** The cells are washed to remove extracellular uric acid and then lysed. The intracellular radioactivity is measured using a scintillation counter to quantify the amount of transported uric acid.

- **Data Analysis:** The inhibition of urate uptake at each concentration of lingdolinurad is calculated relative to the control (no inhibitor). The IC<sub>50</sub> value is then determined by fitting the data to a dose-response curve.

The following diagram outlines the workflow of the in vitro URAT1 inhibition assay.



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Caption: Workflow of the in vitro URAT1 inhibition assay.

## Clinical Efficacy and Safety

**Lingdolinurad** has undergone extensive clinical evaluation, demonstrating robust efficacy in lowering sUA levels and a favorable safety profile in patients with chronic gout.

## Phase 2b/3 Clinical Trial (NCT05818085)

A global, multicenter, randomized, double-blind, placebo- and allopurinol-controlled Phase 2b/3 study evaluated the efficacy and safety of **lingdolinurad** in patients with chronic gout.[2][6]

#### Key Efficacy Endpoints:

- **Serum Uric Acid (sUA) Reduction:** **Lingdolinurad** demonstrated statistically significant and clinically meaningful reductions in sUA levels. A higher proportion of patients treated with **lingdolinurad** achieved target sUA levels of < 6 mg/dL, < 5 mg/dL, and < 4 mg/dL compared to the allopurinol group.[2][6]
- **Reduction in Gout Flares:** Treatment with **lingdolinurad** resulted in a significant reduction in the relative risk of acute gout attacks.[2][6] A maximum risk reduction of 42% was observed within the 15-28 week period compared to both allopurinol and placebo groups.[2][6]
- **Tophus Resolution:** **Lingdolinurad** showed remarkable efficacy in dissolving tophi, with a 91% response rate for tophus diameter reduction by week 28.[2][6]

#### Summary of Key Clinical Outcomes from Phase 2b/3 Trial:

Efficacy Parameter	Result
Primary Endpoint	Met: Significant lowering of serum uric acid (sUA) levels.[2][6]
Superiority to Allopurinol	Demonstrated a therapeutic advantage over allopurinol in reaching stringent sUA targets.[2][6]
Gout Flare Reduction	Up to 42% maximum risk reduction in acute gout attacks.[2][6]
Tophus Diameter Reduction	91% response rate at 28 weeks.[2][6]

## Phase 2a Clinical Trial

A Phase 2a dose-escalating study in patients with chronic gout, including those with mild to moderate renal impairment, showed a dose-dependent reduction in sUA.[4] Doses ranging from 2 mg to 12 mg once daily reduced sUA levels below the therapeutic target of 6 mg/dL in

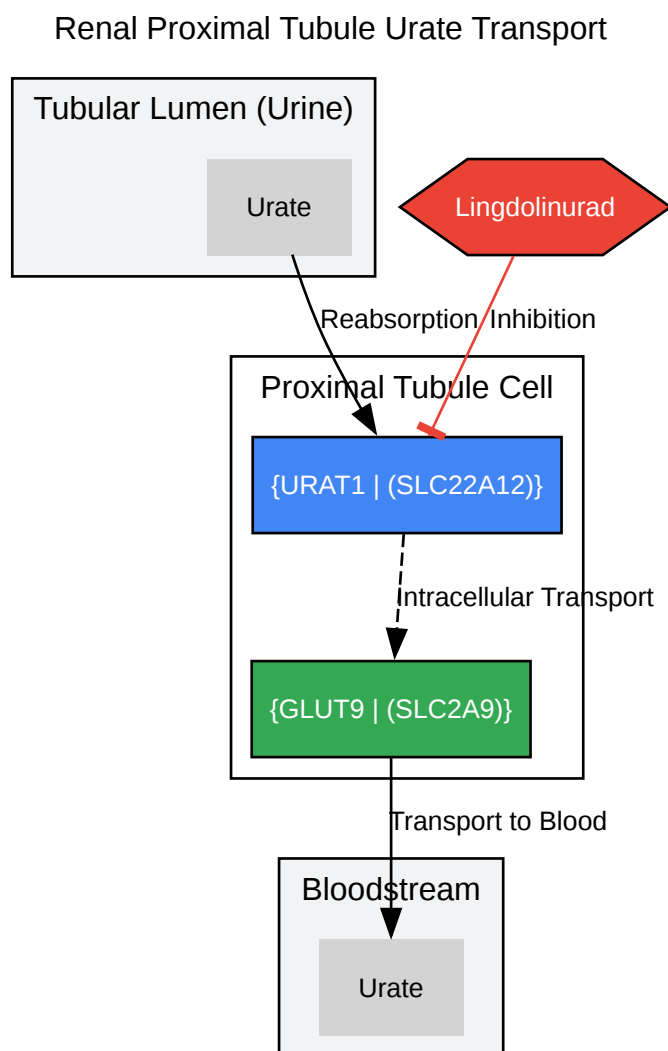
all patients.[4] Notably, 85.7% of subjects achieved an sUA level of < 5 mg/dL even at the lowest dose of 1 mg.[4]

## Safety and Tolerability

Across clinical trials, **lingdolinurad** has been generally safe and well-tolerated.[4][6] Importantly, no cardiovascular risks or liver toxicity have been reported, addressing key limitations of some existing gout therapies.[6] The overall adverse events in the recommended Phase 3 clinical dose group were comparable to those in the placebo group.[6]

## Signaling Pathway Context: Urate Reabsorption in the Renal Proximal Tubule

**Lingdolinurad**'s mechanism of action is best understood within the broader context of urate handling in the kidneys. The following diagram illustrates the key transporters involved in urate reabsorption and secretion in a renal proximal tubule cell.



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Caption: **Lingdolinurad** blocks the initial step of urate reabsorption in the renal proximal tubule.

## Conclusion

**Lingdolinurad** is a potent and selective URAT1 inhibitor with a well-defined mechanism of action at the molecular level. By binding to the central cavity of the URAT1 transporter and locking it in an inactive conformation, **lingdolinurad** effectively blocks the reabsorption of uric acid in the kidneys. This leads to a significant reduction in serum uric acid levels, as demonstrated in robust clinical trials. The compelling efficacy data, coupled with a favorable safety profile, suggest that **lingdolinurad** has the potential to be a valuable therapeutic option

for the management of hyperuricemia and chronic gout. Further data from ongoing and future clinical studies will continue to delineate its role in the treatment landscape.

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Address: 3281 E Guasti Rd

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